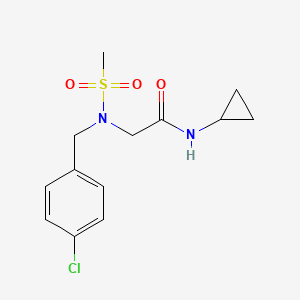

N~2~-(4-chlorobenzyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide

Descripción general

Descripción

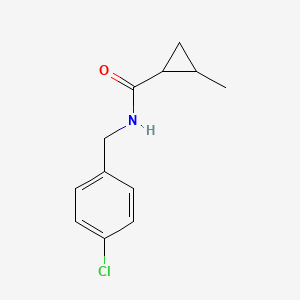

N2-(4-chlorobenzyl)-N1-cyclopropyl-N2-(methylsulfonyl)glycinamide is a compound characterized by the presence of sulfonyl and glycinamide functional groups. This compound is part of a broader class of chemicals that have been explored for various biochemical and pharmaceutical applications due to their unique structural properties and reactivity. The compound's relevance spans across chemical synthesis, material science, and potentially pharmacology, emphasizing the importance of understanding its chemical and physical behavior.

Synthesis Analysis

The synthesis of similar sulfonyl-containing compounds typically involves the condensation of amines with sulfonyl chlorides in the presence of a base. For example, the synthesis of disulfonylamines, which share a common sulfonyl functional group with our compound of interest, can be achieved through a one-step procedure involving the condensation of RNH2 with two equivalents of MeSO2Cl, using NaH as a basic auxiliary (Schaper et al., 2001). This method showcases the general approach to incorporating sulfonyl groups into organic molecules, which could be adapted for the synthesis of N2-(4-chlorobenzyl)-N1-cyclopropyl-N2-(methylsulfonyl)glycinamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonyl-containing compounds, such as disulfonylamines, reveals a trigonal-planar configuration around the nitrogen atom, with long C-N bonds indicative of significant electronic effects due to the sulfonyl groups. X-ray diffraction studies of these compounds show that they often form solid structures stabilized by weak intermolecular hydrogen bonds, highlighting the potential for intricate molecular interactions in crystalline forms (Schaper et al., 2001).

Chemical Reactions and Properties

The presence of both the sulfonyl and glycinamide functional groups in N2-(4-chlorobenzyl)-N1-cyclopropyl-N2-(methylsulfonyl)glycinamide suggests a compound that is amenable to a variety of chemical reactions. Sulfonyl groups are known for their electron-withdrawing properties, which can influence the reactivity of adjacent functional groups, including amines and amides. These properties can lead to increased susceptibility to nucleophilic attacks and participation in coupling reactions. The exact reactions and properties would depend on the specific context and reaction conditions employed.

Physical Properties Analysis

The physical properties of compounds containing sulfonyl and glycinamide groups are influenced by their molecular structure. The polarity and potential for hydrogen bonding can affect solubility in different solvents, melting points, and crystallinity. The solid-state structure often features short intramolecular C-H···O contacts and a network of weak intermolecular hydrogen bonds, as observed in related sulfonyl compounds, which can impact the compound's physical properties, including its stability and solubility (Schaper et al., 2001).

Aplicaciones Científicas De Investigación

Synthesis of Tetrahydroisoquinolines

Researchers have developed synthetic equivalents based on Weinreb Amide (WA) functionality for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines. These synthetic methods utilize N-methoxy-N-methyl-N'-phenylsulfonyl glycinamide and similar compounds, offering a convenient route for synthesizing N-phenylsulfonyl protected tetrahydroisoquinolines through reduction and acid-promoted cyclization (Kommidi, Balasubramaniam, & Aidhen, 2010).

Photocatalytic Transformation of Herbicides

A study on the photocatalytic transformation of sulfonylurea herbicides, like chlorsulfuron and thifensulfuron methyl, highlights the rapid destruction of (hetero)aromatic moieties of these herbicides under UV A irradiation in the presence of TiO2 particles. This process leads to a significant transformation of the s-triazine ring to cyanuric acid (Maurino, Minero, Pelizzetti, & Vincenti, 1999).

Antidiabetic and Anticancer Applications

A method to obtain multifunctional pyrazoles involves the reaction of tribenzylsulfonyliminochloride, derived from tribenzylamine and N-chlorobenzene sulfamide, with polarophiles. These novel derivatives show potential as inhibitors for enzymes like α-glycosidase, butyrylcholinesterase, and acetylcholinesterase, suggesting applications in antidiabetic and anticancer therapies (Mamedova et al., 2019).

Gas-Liquid Chromatography for Herbicide Analysis

A method involving the methylation of chlorsulfuron by diazomethane has been described to enable the analysis of sulfonylurea herbicides through gas chromatography. This method overcomes the thermal instability of these herbicides and allows for their effective analysis (Klaffenbach, Holland, & Lauren, 1993).

Inhibition of Osteoclast Differentiation

A study on N-phenyl-methylsulfonamido-acetamide (PMSA) and its variants demonstrated their ability to inhibit osteoclast differentiation in bone marrow-derived macrophage cells. These compounds were found to suppress signaling pathways involved in osteoclast differentiation, suggesting potential as therapeutic agents for conditions like postmenopausal osteoporosis (Cho et al., 2020).

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O3S/c1-20(18,19)16(9-13(17)15-12-6-7-12)8-10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEXKIVEIQXFLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(2,4-difluorophenyl)hydrazinecarboxamide](/img/structure/B4620048.png)

![2-{4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4620055.png)

![3-[(4-bromo-3-methylphenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4620073.png)

![[1-(2-pyrazinylcarbonyl)-3-piperidinyl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B4620090.png)

![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4620096.png)

![2-[(4-methylbenzyl)thio]-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B4620103.png)

![N-allyl-2-{[3-cyano-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4620108.png)

![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-4-methoxybenzamide](/img/structure/B4620116.png)

![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4620124.png)

![methyl ({5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4620127.png)